molecular formula C27H21ClN4O4 B2871361 4-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 312596-65-9

4-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2871361
CAS No.: 312596-65-9
M. Wt: 500.94
InChI Key: ITSLSPUVKMINEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C27H21ClN4O4 and its molecular weight is 500.94. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

This chemical compound has been studied for its antimicrobial properties. For instance, a study synthesized derivatives containing quinoline, pyrazoline, and pyridine analogues, which showed potent antibacterial and antifungal activity against several strains, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These compounds demonstrated low cytotoxicity alongside their effective antimicrobial activity (Desai, Patel, & Dave, 2016).

Antioxidant Properties

Some synthesized compounds including quinolinone derivatives have been evaluated for their antioxidant properties in lubricating greases. The study showed that these compounds can decrease the total acid number and oxygen pressure drop in lubricating greases, indicating their potential as antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).

Anticonvulsant Activity

Research on pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine and pyrazolo[3,4-c]isoquinoline derivatives, closely related to the given compound, has revealed anticonvulsant properties. This finding is significant in the search for new biologically active heterocyclic compounds with potential therapeutic applications (Paronikyan, Sirakanyan, Noravyan, Paronikyan, & Dzhagatspanyan, 2004).

Antimalarial Potential

In the field of antimalarial research, novel quinoline-pyrazolopyridine derivatives have been synthesized and shown to exhibit potent antimalarial activity. This was demonstrated both in vitro and in vivo against strains of Plasmodium falciparum, offering a promising avenue for the development of new antimalarial drugs (Saini, Jain, Kumar, & Jain, 2016).

Antiviral Activity

Research involving derivatives of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, closely related to the compound , showed promising antiviral activity. These compounds were effective against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), without exhibiting toxicity to Vero cells (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007).

Properties

IUPAC Name

4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-pyridin-3-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O4/c28-18-8-9-20-19(13-18)25(16-5-2-1-3-6-16)26(27(36)30-20)21-14-22(17-7-4-12-29-15-17)32(31-21)23(33)10-11-24(34)35/h1-9,12-13,15,22H,10-11,14H2,(H,30,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSLSPUVKMINEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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